molecular formula C13H16O3 B1629134 3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde CAS No. 363186-13-4

3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde

Cat. No. B1629134
M. Wt: 220.26 g/mol
InChI Key: GJMOOYUPIDSNJK-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde is a chemical compound with the CAS Number: 363186-13-4 and a molecular weight of 220.27 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 220.27 and a linear formula of C13 H16 O3 .

Scientific Research Applications

Synthesis and Catalysis

Research involving compounds similar to 3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde often focuses on synthesis and catalysis. For example, studies on benzaldehyde derivatives have explored their role in the synthesis of various organic compounds. These reactions often leverage the unique reactivity of benzaldehyde derivatives to facilitate bond formation, highlighting the potential of 3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde in synthetic chemistry (King & Strojny, 1982).

Green Chemistry

Another area of interest is green chemistry, where benzaldehyde derivatives are employed as solvents or catalysts in reactions that aim for environmental friendliness. For instance, the use of ionic liquids for the Knoevenagel condensation demonstrates the application of benzaldehyde derivatives in promoting eco-friendly chemical processes (Verdía, Santamarta, & Tojo, 2017).

Material Science

In material science, benzaldehyde derivatives have been used to synthesize complexes with interesting optical properties. For example, the synthesis of aluminum and zinc quinolates incorporating styryl substituents derived from benzaldehyde derivatives showcases their application in creating materials with specific photoluminescence characteristics (Barberis & Mikroyannidis, 2006).

Organic Electronics

Furthermore, the electrochemical conversion of similar compounds to benzaldehyde derivatives highlights their potential in the field of organic electronics, where they can be used to create novel liquid-crystalline materials with specific properties (Trutschel et al., 1991).

properties

IUPAC Name

3-ethoxy-4-(2-methylprop-2-enoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-4-15-13-7-11(8-14)5-6-12(13)16-9-10(2)3/h5-8H,2,4,9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMOOYUPIDSNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625029
Record name 3-Ethoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-[(2-methyl-2-propen-1-YL)oxy]benzaldehyde

CAS RN

363186-13-4
Record name 3-Ethoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363186-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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